Allotetrahydrocortisol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allotetrahydrocortisol-d6 is a deuterated form of allotetrahydrocortisol, a metabolite of cortisol. Cortisol is a primary glucocorticoid hormone produced in the adrenal cortex, playing a crucial role in various physiological processes, including metabolism, immune response, and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allotetrahydrocortisol-d6 involves the incorporation of deuterium atoms into the allotetrahydrocortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated precursors. The process includes purification steps such as chromatography to isolate the desired compound with high purity. The production methods are designed to be cost-effective and scalable to meet the demands of research and clinical applications .
Chemical Reactions Analysis
Types of Reactions
Allotetrahydrocortisol-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone or other oxidized metabolites.
Reduction: Reduction of the keto group to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound, which are useful for further biochemical studies and clinical applications .
Scientific Research Applications
Allotetrahydrocortisol-d6 has a wide range of scientific research applications, including:
Mechanism of Action
Allotetrahydrocortisol-d6 exerts its effects by mimicking the behavior of natural cortisol metabolites. It interacts with various molecular targets, including glucocorticoid receptors, and modulates the activity of enzymes involved in cortisol metabolism. The pathways involved include the hypothalamus-pituitary-adrenal axis, which regulates cortisol secretion and its downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to allotetrahydrocortisol-d6 include:
Tetrahydrocortisol: Another metabolite of cortisol with similar physiological roles.
Allotetrahydrocortisone: A related compound with similar metabolic pathways.
5α-Dihydrocortisol: A metabolite involved in cortisol metabolism.
5β-Dihydrocortisol: Another cortisol metabolite with distinct biochemical properties.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification and analysis of cortisol metabolites in various research and clinical settings .
Properties
Molecular Formula |
C21H34O5 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,2-dideuterio-2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,11D2 |
InChI Key |
AODPIQQILQLWGS-RFILBKDYSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.